Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-
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Overview
Description
Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]- is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]- typically involves multiple steps. One common method includes the reaction of 4,5-dihydro-1H-imidazole with 4-aminothiophenol under controlled conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antiviral properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
What sets Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]- apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
827610-38-8 |
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Molecular Formula |
C16H16N4OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]sulfanylbenzamide |
InChI |
InChI=1S/C16H16N4OS/c17-15(21)11-1-5-13(6-2-11)22-14-7-3-12(4-8-14)20-16-18-9-10-19-16/h1-8H,9-10H2,(H2,17,21)(H2,18,19,20) |
InChI Key |
BGYUKWJJDCKGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)SC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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